This compound can be classified under heterocyclic organic compounds, specifically within the category of nitrogen-containing heterocycles. Its synthesis has been explored in various studies focusing on the development of new pharmaceuticals and agrochemicals, as well as in the investigation of their biological properties.
The synthesis of 6-chloropyrrolo[1,2-a]pyrazine can be achieved through several methodologies, including:
The molecular structure of 6-chloropyrrolo[1,2-a]pyrazine features:
Crystallographic studies have confirmed its structure through techniques such as X-ray diffraction, providing insights into bond lengths and angles that are crucial for understanding its chemical behavior .
6-Chloropyrrolo[1,2-a]pyrazine participates in various chemical reactions typical for heterocycles:
The mechanism of action for compounds like 6-chloropyrrolo[1,2-a]pyrazine often involves interaction with biological targets such as enzymes or receptors. The nitrogen atoms in the heterocyclic structure can serve as hydrogen bond donors or acceptors, facilitating binding to active sites on proteins.
Research indicates that derivatives of pyrrolo-pyrazines may exhibit activity against various biological pathways, including those involved in cancer progression and neurodegenerative diseases. The specific mechanisms often depend on the substituents attached to the core structure and their ability to modulate receptor activity or enzyme kinetics .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize its physical properties and confirm its identity during synthesis .
6-Chloropyrrolo[1,2-a]pyrazine has potential applications in various scientific fields:
The systematic IUPAC name 6-chloropyrrolo[1,2-a]pyrazine defines a bicyclic heteroaromatic system comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring. The fusion occurs between bonds a (C2–C3) of the pyrrole and bonds 1–2 of the pyrazine, establishing the [1,2-a] connectivity. The chlorine atom is specifically attached to carbon position 6 of the pyrazine ring, as verified by its canonical SMILES representation (ClC1=CC=C2C=NC=CN21) and InChIKey (WOMBENQBLNNTDJ-UHFFFAOYSA-N) [1]. This molecular architecture belongs to the broader class of pyrrolopyrazines, characterized by a 10π-electron system conferring partial aromaticity and planar geometry. The compound’s molecular formula is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol [1].
Key structural features underpinning its chemical behavior include:
Table 1: Comparative Structural Features of Select Pyrrolopyrazine Analogues
Compound Name | CAS Number | Key Structural Differences | Molecular Formula |
---|---|---|---|
6-Chloropyrrolo[1,2-a]pyrazine | 158945-81-4 | Chlorine at pyrazine position 6 | C₇H₅ClN₂ |
1-Chloro-1H-pyrrolo[1,2-a]pyrazine | 136927-64-5 | Chlorine at pyrrole position 1 | C₇H₅ClN₂ |
8-Chloroimidazo[1,5-a]pyrazine | 56468-23-6 | Imidazole ring fused at [1,5-a]; chlorine at C8 | C₆H₄ClN₃ |
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | 50432-68-3 | Imidazole-pyridine fusion; N-methylation | C₇H₆ClN₃ |
The presence of chlorine at C6 significantly alters electronic distribution, evidenced by computed electrostatic potential maps showing localized positive potential (σ-hole) on the chlorine atom. This facilitates specific interactions unavailable to non-halogenated analogues like pyrrolo[1,2-a]pyrazine itself [1] [4]. XLogP3 values (~2.4) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug bioavailability [1].
Pyrrolo[1,2-a]pyrazine scaffolds remained largely unexplored until the late 20th century, overshadowed by more prevalent heterocycles like indoles or benzimidazoles. Early synthetic challenges—particularly regioselective functionalization—limited their pharmaceutical application. The 1990s marked a turning point with improved synthetic methodologies, notably:
These advances spurred targeted exploration. Key milestones include:
Table 2: Evolution of Key Therapeutic Applications of Pyrrolo[1,2-a]pyrazine Derivatives
Time Period | Therapeutic Area | Key Derivative Examples | Mechanistic Insights |
---|---|---|---|
1990–2000 | Gastrointestinal Disorders | 6-Chloro analogues of SCH 28080 | H⁺/K⁺-ATPase inhibition via C6 halogen bonding |
2010–2020 | Kinase Inhibition | 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine arylation products | VEGFR2/FGFR inhibition; improved selectivity |
2020–Present | Oncology | Caspase-activating pyrrolo[1,2-a]pyrazines (e.g., 6x) | FTase-p38 signaling axis modulation; apoptosis |
Recent innovations focus on "diversity-oriented decoration" strategies, leveraging the C6 position for Suzuki couplings or nucleophilic substitutions to generate libraries with enhanced bioactivity profiles [8]. Despite progress, this scaffold remains underutilized compared to topologically similar systems like imidazo[1,2-a]pyridine.
The introduction of chlorine at position 6 induces multifaceted effects on molecular properties and biological interactions:
Electronic and Steric Effects
Biological Interactions
Table 3: Reactivity and Bioactivity Modulation by C6 Chlorine
Property/Interaction | Effect of C6 Chlorine | Consequence for Bioactivity |
---|---|---|
Nucleophilic Susceptibility | 10³–10⁴-fold rate increase in SₙAr vs. H-analogue | Enables facile synthesis of C6-amino/thioethers |
Halogen Bonding Strength | -1.5 to -2.0 kcal/mol interaction energy | Enhances target affinity and selectivity |
Lipophilicity (log P) | +0.8 increase | Improves membrane permeability and oral absorption |
Metabolic Stability | Blocks adjacent C5/C7 oxidation | Extends plasma half-life |
Structure-Activity Relationship (SAR) InsightsSystematic studies comparing positional isomers demonstrate the unique advantage of C6 substitution:
The strategic placement of chlorine at C6 thus serves as a versatile molecular "linchpin"—directly enhancing target engagement while enabling further chemical diversification. Ongoing research explores chlorine’s role in allosteric modulators targeting neurological targets (e.g., GABA receptors), leveraging its ability to penetrate the blood-brain barrier [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5